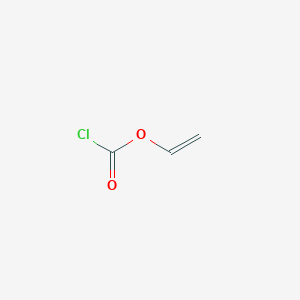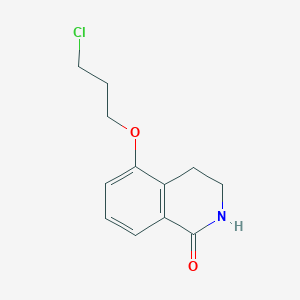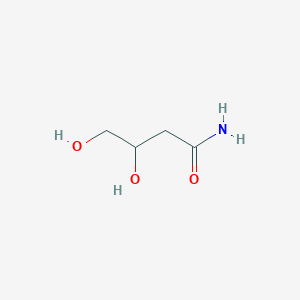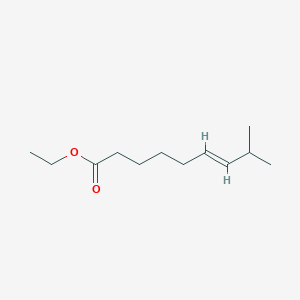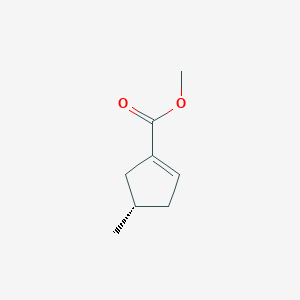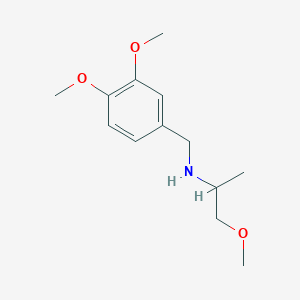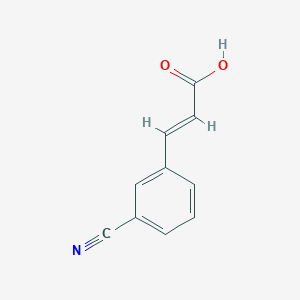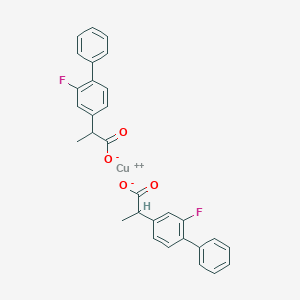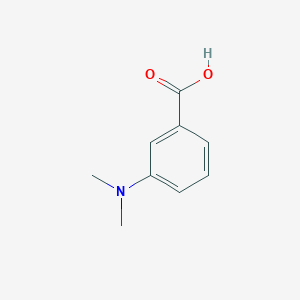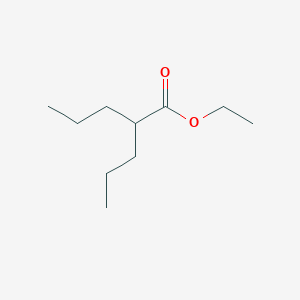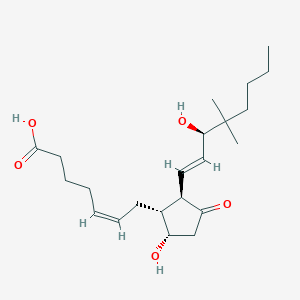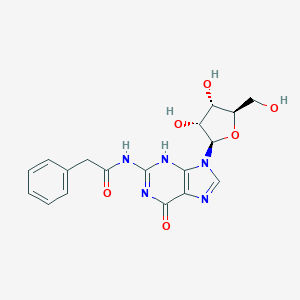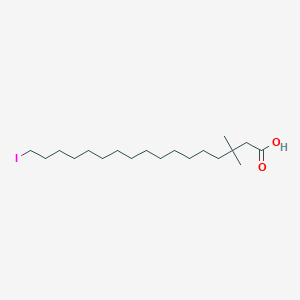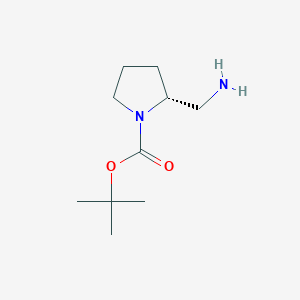
(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine
Übersicht
Beschreibung
The compound “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis and as a building block for various organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic strategies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which are potential glycosidase inhibitors, was achieved starting from trans-4-hydroxy-L-proline . This process involved regio- and stereoselective introduction of functional groups, which is also crucial in the synthesis of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”. Additionally, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, was described starting from (R)-proline . This synthesis involved the creation of a second stereogenic center, which is a relevant technique for synthesizing chiral centers in compounds like “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The chirality of such compounds is an important aspect, as it can significantly influence their biological activity and their synthesis requires careful control of stereochemistry. The papers provided discuss compounds with similar structures, indicating the importance of the pyrrolidine ring as a scaffold for developing biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine derivatives often include strategies such as aminohydroxylation, epoxide opening, and nucleophilic addition to aldehydes . These reactions are pertinent to the synthesis of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” as they provide methods for introducing various functional groups into the pyrrolidine ring while maintaining control over the stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine” are influenced by their functional groups and stereochemistry. These properties are crucial for their potential pharmaceutical applications. For example, the solubility, stability, and reactivity of these compounds can determine their suitability as intermediates in drug synthesis. The provided papers do not directly discuss the physical and chemical properties of “(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine”, but they do highlight the importance of the pyrrolidine core in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Biologically Active Compounds
The pyrrolidine ring, a core structure in (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine, is extensively utilized in medicinal chemistry for developing compounds with potential therapeutic applications. It is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. The pyrrolidine scaffold is integral in the synthesis of bioactive molecules with target selectivity, leveraging its structural features for enhanced biological activity. Various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, highlight its utility in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Facilitating Medicinal Chemistry Research
The structural flexibility and stereochemical richness of the pyrrolidine ring make it an excellent scaffold for designing inhibitors with high specificity and efficacy. Its application in developing competitive, small-molecule inhibitors showcases the compound's significance in targeting key enzymes and receptors involved in various diseases. The research into Factor Xa inhibitors, as one example, demonstrates how modifications to the pyrrolidine scaffold can lead to potent anticoagulants with selective action against serine proteases, illustrating the scaffold's adaptability in medicinal chemistry (Pauls et al., 2001).
Contribution to Drug Discovery
The exploration of pyrrolidine derivatives in drug discovery is marked by significant advancements in synthesizing compounds with varied biological activities. The incorporation of the (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine structure into drug candidates has led to the development of molecules with enhanced pharmacological profiles, including those targeting central nervous system disorders and metabolic diseases. This highlights the compound's role in creating more effective and targeted therapeutic agents (Veinberg et al., 2015).
Zukünftige Richtungen
The future directions in the field of compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” could involve the development of new synthetic routes for incorporating sulfone and phosphonate moieties on the pyridine scaffold . This could be highly beneficial in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363710 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
259537-92-3 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



